N-(4-Methylbenzene-1-sulfonyl)-3-oxobutanamide
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Overview
Description
N-(4-Methylbenzene-1-sulfonyl)-3-oxobutanamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a 4-methylbenzene ring and an oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzene-1-sulfonyl)-3-oxobutanamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-oxobutanamide. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around room temperature to slightly elevated temperatures to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling factors such as reaction time, temperature, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzene-1-sulfonyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Methylbenzene-1-sulfonyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)-3-oxobutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of N-(4-Methylbenzene-1-sulfonyl)-3-oxobutanamide.
2-(4-Fluorobenzene-1-sulfonyl)-N’-(4-fluorobenzene-1-sulfonyl)acetohydrazide: A sulfone derivative with antibacterial properties.
4-Methylbenzylsulfonyl chloride: Another sulfonyl chloride derivative used in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of a sulfonyl group and an oxobutanamide moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62764-72-1 |
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Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonyl-3-oxobutanamide |
InChI |
InChI=1S/C11H13NO4S/c1-8-3-5-10(6-4-8)17(15,16)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
VPTKCLXWRPVFLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC(=O)C |
Origin of Product |
United States |
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